2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
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Overview
Description
2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a complex organic compound that features a thiazole ring and an isoindole moiety
Mechanism of Action
Target of Action
The primary targets of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide are enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with specific protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
The compound binds to the active site of its target kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that control cell proliferation and survival. As a result, the compound can induce apoptosis in cancer cells by blocking the signals necessary for their growth and division .
Biochemical Pathways
The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth and increased apoptosis. The compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including the central nervous system. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted mainly via the kidneys .
Result of Action
At the molecular level, the compound’s inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation. This results in cell cycle arrest and apoptosis. At the cellular level, the compound reduces tumor cell viability and proliferation, leading to a decrease in tumor size and spread .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability For instance, the compound is more stable at physiological pH and body temperature. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound.
Attachment of the Isoindole Moiety: The isoindole moiety can be introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Final Assembly: The final step involves coupling the thiazole and isoindole intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed on the isoindole moiety using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the isoindole moiety may produce dihydro derivatives .
Scientific Research Applications
2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Exhibits antimicrobial activity.
Uniqueness
2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is unique due to its combination of a thiazole ring and an isoindole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.BrH/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYWZRKIJDSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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